Ethyl sarcosine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl sarcosine hydrochloride, also known as sarcosine ethyl ester hydrochloride, is a chemical compound with the molecular formula CH3NHCH2COOC2H5 · HCl. It is a derivative of sarcosine, an amino acid derivative that is naturally found in muscles and other body tissues. This compound is commonly used in peptide synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Ethyl sarcosine hydrochloride is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues
Mode of Action
It is known that sarcosine, the parent compound, is metabolized to glycine by the enzyme sarcosine dehydrogenase . .
Biochemical Pathways
Sarcosine, from which this compound is derived, is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . These biochemical pathways could potentially be affected by this compound, but more research is needed to confirm this.
Result of Action
It is known that sarcosine, the parent compound, is naturally found in muscles and other body tissues . .
Biochemical Analysis
Biochemical Properties
Ethyl sarcosine hydrochloride is involved in various biochemical reactions. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The nature of these interactions involves the transfer of a methyl group, which is a common biochemical reaction.
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to glycine by the enzyme sarcosine dehydrogenase This reaction likely involves the transfer of a methyl group, a common type of biochemical reaction
Metabolic Pathways
This compound is involved in the metabolic pathway of glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, and glycine-N-methyl transferase generates sarcosine from glycine .
Preparation Methods
Ethyl sarcosine hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of sarcosine with ethanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl sarcosine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl sarcosine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl sarcosine hydrochloride is similar to other amino acid derivatives, such as:
Sarcosine: The parent compound, which is also an intermediate in glycine metabolism.
Dimethylglycine: Another derivative of glycine with two methyl groups.
Trimethylglycine (betaine): A derivative of glycine with three methyl groups. This compound is unique due to its ethyl ester group, which imparts different chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[ethyl(methyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-6(2)4-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWCAFQJYMQLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.